molecular formula C18H13N3O B2858433 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one CAS No. 94496-10-3

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one

Cat. No.: B2858433
CAS No.: 94496-10-3
M. Wt: 287.322
InChI Key: HPXYNQDLLRNQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminophenyl)benzo[g]quinoxalin-2(1H)-one is a chemical compound with the molecular formula C18H13N3O and is provided for Research Use Only . It is not intended for diagnostic or therapeutic uses. This compound features a benzimidazole-fused quinoxalinone core, a privileged structure in medicinal chemistry known for its wide array of pharmacological activities . While specific biological data for this analog is limited in the public domain, the quinoxalin-2(1H)-one scaffold is a recognized platform for discovering novel anticancer agents . Research on analogous structures has demonstrated significant potential in targeting key oncogenic pathways. Specifically, quinoxalinone derivatives have been designed and synthesized as potent small-molecule inhibitors of tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR1) . Inhibition of these receptors disrupts tumor angiogenesis and proliferation, making them valuable targets in cancer research . The flat, heteroaromatic ring system of the quinoxalinone core is well-suited to occupy the ATP-binding pocket of these kinases, often forming essential hydrogen bonds with the hinge region of the enzyme . The specific substitution pattern on the core structure, particularly at the 3-position, is a critical area of investigation for optimizing binding affinity and selectivity . Researchers can utilize this compound as a key intermediate or lead compound for further structural optimization in developing novel kinase inhibitors and probing cancer biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYNQDLLRNQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . For instance, the C-3-alkylation of quinoxalin-2(1H)-ones can be achieved using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of continuous-flow photoredox catalysis and transition metal-free visible-light-driven processes are promising for scaling up the synthesis due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various C-3 functionalized quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .

Scientific Research Applications

3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family, which has been studied for its diverse biological activities and applications in scientific research.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
  • Biology It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine It is explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
  • Industry It is utilized in the development of new materials and as a catalyst in various industrial processes.

Quinoxalin-2(1H)-ones, the core structure of this compound, are known for their diverse biological activities. The direct C3-functionalization of quinoxalin-2(1H)-ones has been a focus of recent research due to their diverse biological activities and chemical properties.

Anticancer Quinoxalines

Quinoxaline derivatives have been tested against 60 cancer cell lines, with some compounds showing excellent potency on certain cell lines . The structure-activity relationship (SAR) studies of these derivatives have revealed that the presence of specific substituents on the quinoxaline core can significantly influence their anticancer activity . For example, the presence of electron-releasing groups at certain positions of the quinoxaline ring has been shown to enhance activity .

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:

  • Antimicrobial Efficacy A clinical trial involving patients with urinary tract infections showed significant improvement when treated with a formulation containing quinoxaline derivatives, with reported success rates exceeding 80%.
  • Cancer Treatment Trials In vitro studies have led to preclinical trials where specific quinoxaline derivatives were tested for their ability to reduce tumor size in animal models, showing promising results.

Comparison with Similar Compounds

3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives

  • Structure : Pyrazolyl group at C3.
  • Synthesis: Derived from 3-hydrazinoquinoxalin-2(1H)-one via hydrazine reactions .
  • Activity: Antimicrobial; 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one exhibits MIC = 7.8 µg/ml against bacterial strains, surpassing streptomycin in some cases .
  • Key Difference: Lacks the 2-aminophenyl group, limiting its utility in constructing fused heterocycles.

Styrylquinoxalin-2(1H)-ones (e.g., Compounds 4n, 4v)

  • Structure : Styryl (vinylaryl) substituent at C3.
  • Synthesis: Malononitrile-activated coupling of aldehydes with quinoxalin-2(1H)-ones .
  • Activity: Anti-cholinesterase agents; (E)-3-(3-bromo-4-fluorostyryl)quinoxalin-2(1H)-one (4n) shows IC₅₀ = 0.89 µM against acetylcholinesterase, relevant for Alzheimer’s therapy .
  • Key Difference: Styryl groups enhance π-conjugation for photophysical applications, unlike the aminophenyl group’s role in rearrangements.

Nitro-Substituted Quinoxalin-2(1H)-ones (e.g., 3c–3g)

  • Structure : Nitrophenyl or alkyl groups at C3.
  • Synthesis : Radical arylation using peroxides/iodide systems or alkylation .
  • Activity: Limited biological data reported; primarily characterized for structural diversity .
  • Key Difference: Nitro groups improve electron-withdrawing properties but reduce nucleophilic reactivity compared to the amino group.

Hydrazone Derivatives (e.g., Compound 7)

  • Structure : Hydrazone substituents at C3.
  • Synthesis: Microwave-assisted condensation of hydrazines with quinoxalin-2(1H)-ones .
  • Activity: Antimicrobial; 3-{2-[1-(6-chloro-2-oxochromen-3-yl)ethylidene]hydrazinyl}quinoxalin-2(1H)-one (7) shows broad-spectrum efficacy .
  • Key Difference : Hydrazone derivatives prioritize antimicrobial over heterocyclic hybridization.

Biological Activity

3-(2-Aminophenyl)benzo[g]quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has gained attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern that enhances its biological activity. The quinoxaline core is known for its ability to undergo various functionalizations, making it a versatile scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For example, a study evaluated several quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimal inhibitory concentrations (MICs) as low as 0.125 µg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3lE. coli7.812
3lC. albicans31.125
3cBroad SpectrumVaries
3dVariousVaries

The compound's ability to inhibit biofilm formation was also noted, showcasing its potential in treating infections resistant to conventional therapies .

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as HCT116 (human colon carcinoma) and HepG2 (liver cancer). For instance, one derivative exhibited an IC50 value of 7.8 µM against the HCT116 cell line, indicating potent anti-tumor activity .

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)
VIIaHCT1167.8
VIIbHepG2>10
VIIcMCF-7>10

The mechanism of action involves the inhibition of key signaling pathways related to tumor growth and survival .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinoxaline derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory : Certain derivatives act as inhibitors of TNF-α production, which is crucial in inflammatory responses .
  • Antiviral : Some compounds have displayed antiviral activity against influenza A virus, suggesting a broader spectrum of biological effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that modifications at specific positions on the quinoxaline ring can enhance or diminish activity:

  • Amino Group Positioning : The presence and position of amino groups significantly affect antimicrobial potency.
  • Substituents on the Phenyl Ring : Variations such as methoxy or methyl groups can modulate the compound's lipophilicity and bioavailability, impacting absorption and efficacy .

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with urinary tract infections showed significant improvement when treated with a formulation containing quinoxaline derivatives, with reported success rates exceeding 80% .
  • Cancer Treatment Trials : In vitro studies have led to preclinical trials where specific quinoxaline derivatives were tested for their ability to reduce tumor size in animal models, showing promising results .

Q & A

Q. How can DFT calculations predict the reactivity and stability of quinoxalinone derivatives?

  • Methodology : Density functional theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO). For example, lower HOMO-LUMO gaps in 3-nitroaryl derivatives correlate with higher electrophilicity and reactivity in nucleophilic substitutions. Charge distribution analysis identifies reactive sites (e.g., carbonyl carbons) for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.